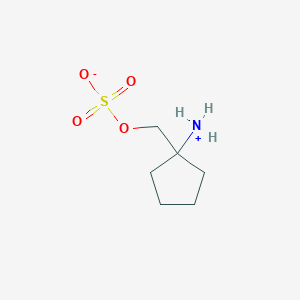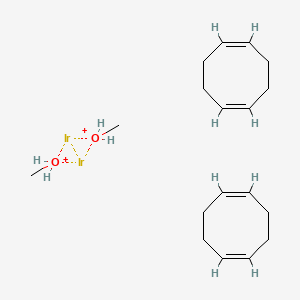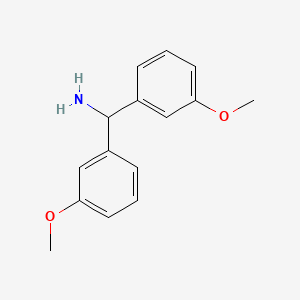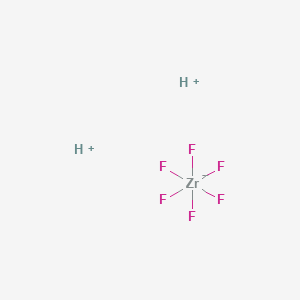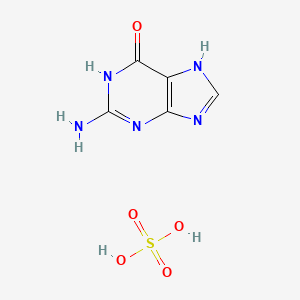
MAGNESIUM NITRIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium Nitride is an inorganic compound composed of three atoms of Magnesium and two atoms of Nitrogen . It is naturally present as a greenish-yellow powder at room temperature and pressure .
Synthesis Analysis
Magnesium Nitride can be synthesized by the direct nitridation reaction of Magnesium powder with Nitrogen gas . This process involves heating the Magnesium powder with Nitrogen gas for 60 minutes at a temperature between 650 degrees C and 800 degrees C . Another method involves the reaction of highly reactive Magnesium with Nitrogen at 450°C under normal pressure .Molecular Structure Analysis
Magnesium Nitride has a cubic structure with a lattice constant a = 0.997 nm . The structure consists of three cations of Magnesium (Mg2+) and two anions of Nitrogen (N3-) .Chemical Reactions Analysis
Magnesium Nitride reacts with water to produce Magnesium Hydroxide and Ammonia gas . When Magnesium is burned in air, some Magnesium Nitride is formed in addition to the principal product, Magnesium Oxide . Thermal decomposition of Magnesium Nitride gives Magnesium and Nitrogen gas .Physical And Chemical Properties Analysis
Magnesium Nitride is greenish yellow in color and exists as a powder at room temperature and normal pressure . It has a molar mass of 100.95 g/mol and a density of 2.712 g/cm3 . It can dissolve in acid and water but is slightly soluble in ether and ethanol .Scientific Research Applications
Growth of Thin Films
Magnesium nitride has been used in the growth of thin films via atomic-nitrogen-assisted molecular beam epitaxy on various surfaces such as silicon, sapphire, and gallium nitride surfaces . This process is carried out at moderate substrate temperatures . The effective growth rate of the Mg3N2 film is an interplay between condensation of the Mg atoms on the substrate surface, nitridation of the deposited Mg atoms, re-evaporation of the deposited Mg atoms, and—in case of silicon substrates—formation of magnesium silicide .
Optoelectronic Applications
Magnesium nitride is a group II nitride semiconductor with a direct band gap in the 2.5–3.0 eV range at room temperature . It is of technological relevance for various optoelectronic applications, including lasers , light-emitting diodes , and solar cells . One advantage of Mg3N2 over other more conventional III–V and II–VI semiconductor compounds used in most of these devices is that Mg3N2 consists of non-toxic and abundantly available elements, and is non-toxic itself .
Semiconductor Doping
Magnesium has been used in p-type gallium nitride (GaN) doping . This has led to striking progress in III-nitride materials in terms of properties, growth, and applications . Aluminum nitride (AlN) epitaxially grown on nano-patterned AlN/sapphire template has a lower dislocation density as low as 3.3 × 10^4 cm^−2 .
Formation of Superlattice Structures
A simple thermal reaction of gallium nitride with metallic magnesium results in the formation of a distinctive superlattice structure . This represents the first time researchers have identified the insertion of 2D metal layers into a bulk semiconductor .
Safety And Hazards
Future Directions
Magnesium Nitride is a group II nitride semiconductor with a direct band gap in the 2.5–3.0 eV range at room temperature . It is of technological relevance for various optoelectronic applications, including lasers, light-emitting diodes, and solar cells . Magnesium Nitride has the potential of satisfying the recent demands of aerospace, automobile, biomedical, defense, marine, and electronics industries .
properties
| { "Design of the Synthesis Pathway": "The synthesis of magnesium nitride can be achieved through a direct reaction between magnesium and nitrogen gas. This reaction is exothermic and requires high temperatures to proceed. Another method involves the reaction of magnesium oxide with nitrogen gas in the presence of a catalyst such as iron or nickel. This method is also exothermic and requires high temperatures.", "Starting Materials": ["Magnesium", "Nitrogen gas", "Magnesium oxide", "Iron or nickel catalyst"], "Reaction": ["Method 1: Direct reaction between magnesium and nitrogen gas", "Step 1: Heat magnesium to a temperature of 500-700°C in a nitrogen atmosphere", "Step 2: Allow the reaction to proceed until the desired amount of magnesium nitride is formed", "Method 2: Reaction of magnesium oxide with nitrogen gas in the presence of a catalyst", "Step 1: Mix magnesium oxide and the catalyst in a reaction vessel", "Step 2: Heat the mixture to a temperature of 800-1000°C in a nitrogen atmosphere", "Step 3: Allow the reaction to proceed until the desired amount of magnesium nitride is formed"] } | |
CAS RN |
12057-71-5 |
Product Name |
MAGNESIUM NITRIDE |
Molecular Formula |
Mg3N2 |
Molecular Weight |
100.93 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



